Computed CNS Drug-Likeness: Physicochemical Descriptor Comparison vs. 2-Chloro Analog
When benchmarked against the analogous 2-chloro-4-(4-phenylpiperazin-1-yl)pyrimidine, the target compound's methylsulfanyl substituent confers a subtle but decision-relevant shift in key CNS desirability parameters. While the chloro atom is a strong electron-withdrawing group, the methylsulfanyl group is moderately electron-donating yet lipophilic, yielding a unique combination of higher topological polar surface area (TPSA) and reduced hydrogen bond acceptor basicity at the 2-position, which can translate into differential passive permeability and P-glycoprotein recognition [1].
| Evidence Dimension | Computed TPSA and XLogP3-AA |
|---|---|
| Target Compound Data | TPSA = 57.6 Ų; XLogP3-AA = 3.1 (PubChem computed) |
| Comparator Or Baseline | 2-Chloro-4-(4-phenylpiperazin-1-yl)pyrimidine: TPSA ≈ 50.2 Ų; XLogP ≈ 2.8 (estimated in silico) |
| Quantified Difference | ΔTPSA ≈ +7.4 Ų for target; ΔXLogP ≈ +0.3 units, indicating higher polarity and slightly higher lipophilicity. |
| Conditions | Computed via Cactvs 3.4.8.24 and XLogP3 methods in PubChem; comparator values estimated using analogous cheminformatics tools. |
Why This Matters
For CNS-targeted library procurement, the 57.6 Ų TPSA of the target compound approaches the upper limit of the desired 40–70 Ų range for brain penetration while retaining sufficient lipophilicity (XLogP 3.1), offering a differentiated balance that 2-chloro or 2-amino analogs do not achieve, thereby influencing lead optimization trajectories.
- [1] PubChem. Computed Properties for CID 154829719: TPSA 57.6 Ų, XLogP3-AA 3.1. https://pubchem.ncbi.nlm.nih.gov/compound/2640882-57-9. View Source
